molecular formula C9H6BrF3O3 B1418692 Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate CAS No. 1131587-92-2

Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate

Cat. No. B1418692
M. Wt: 299.04 g/mol
InChI Key: ZFAKQPQSRXDSBA-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H6BrF3O3 . It has a molecular weight of 299.04 . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrF3O3/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3,14H,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate” is a solid at room temperature . . The compound’s solubility and other physical properties are not specified in the available resources.

Scientific Research Applications

Crystal Structure Analysis

Research on related bromo–hydroxy–benzoic acid derivatives has contributed to the understanding of crystal structures and intermolecular interactions. For example, the study by Suchetan et al. (2016) compares the crystal structures of two bromo–hydroxy–benzoic acid derivatives, highlighting the formation of two-dimensional architectures through hydrogen bonds and Br⋯O or π–π interactions Suchetan et al., 2016.

Synthesis of Pharmaceutical Intermediates

Compounds related to Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate are used in the synthesis of pharmaceuticals. Wang Cong-zhan (2009) describes the synthesis of Nilotinib, an antitumor agent, where a related compound, 5-bromo-3-(trifluoromethyl)phenylamine, was used as a starting material Wang Cong-zhan, 2009.

Organic Synthesis and Functionalization

Research by Hajduch et al. (2014) explores the synthesis of 5-alkyl-3,4-difluorofuran-2(5H)-ones, demonstrating the effects of substituents on the cyclization ability of fluorinated 4-hydroxyalkanoates. This work involves radical additions to compounds similar to Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate, shedding light on the influence of substituents on lactonization processes Hajduch et al., 2014.

Photophysical Properties and Applications

Research on related compounds, such as the study by Soyeon Kim et al. (2021), investigates the photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives. These studies are crucial for understanding the luminescence properties and potential applications in photodynamic therapy and other fields Soyeon Kim et al., 2021.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAKQPQSRXDSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661002
Record name Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate

CAS RN

1131587-92-2
Record name Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131587-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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